molecular formula C44H59NO5PPdS- B14756617 RuPhos Palladacycle Gen. 4

RuPhos Palladacycle Gen. 4

Cat. No.: B14756617
M. Wt: 851.4 g/mol
InChI Key: HKTUNFGUTFGOSP-UHFFFAOYSA-N
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Description

RuPhos Palladacycle Gen. 4 is a powerful ligand used in classic cross-coupling reactions. It is a fourth-generation palladacycle combined with RuPhos, a phosphine ligand. This compound is bench-stable and soluble in most organic solvents, making it highly versatile for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuPhos Palladacycle Gen. 4 involves the reaction of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium (II) dimer with 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR spectroscopy, to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

RuPhos Palladacycle Gen. 4 is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic reagents. The reactions are typically carried out under inert conditions with the use of bases such as sodium tert-pentoxide .

Major Products Formed

The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

RuPhos Palladacycle Gen. 4 functions as a catalyst in cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The phosphine ligand, RuPhos, stabilizes the palladium center and enhances its reactivity. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • XPhos Palladacycle Gen. 4
  • SPhos Palladacycle Gen. 4
  • BrettPhos Palladacycle Gen. 3
  • t-BuXPhos Palladacycle Gen. 4

Uniqueness

RuPhos Palladacycle Gen. 4 is unique due to its high stability and solubility in organic solvents. It also offers superior reactivity and selectivity in cross-coupling reactions compared to other similar compounds .

Properties

Molecular Formula

C44H59NO5PPdS-

Molecular Weight

851.4 g/mol

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

HKTUNFGUTFGOSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

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